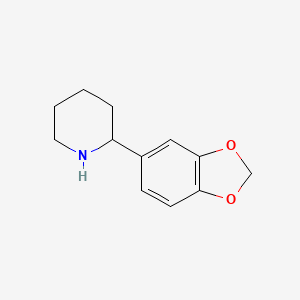

2-(1,3-Benzodioxol-5-yl)piperidine

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-6-13-10(3-1)9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,1-3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGVRNQRAJIACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Properties

Established synthetic routes to 2-(1,3-Benzodioxol-5-yl)piperidine often involve multi-step processes. One common approach is the Suzuki coupling reaction between 2-bromopyridine (B144113) and 3,4-methylenedioxyphenylboronic acid to form 2-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)pyridine, followed by the reduction of the pyridine (B92270) ring. chemicalbook.com Another strategy involves the reaction of piperonal (B3395001) with appropriate reagents to construct the piperidine (B6355638) ring. The chemical properties of this compound, such as its reactivity, stability, and solubility, are influenced by both the piperidine and benzodioxole moieties.

Structure Activity Relationship Sar Studies of Benzodioxole Piperidine Conjugates

Impact of Substitution Patterns on the Piperidine (B6355638) Ring

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, offers multiple sites for substitution, allowing for the fine-tuning of a molecule's pharmacological properties.

The nitrogen atom of the piperidine ring is a key site for modification, and substitutions at this position have been shown to significantly influence receptor binding and enzyme inhibition. Studies on related piperidine and piperazine (B1678402) derivatives have demonstrated that the nature of the N-substituent can dictate the affinity and selectivity for various biological targets.

For instance, in a series of 4-substituted piperidine derivatives, the N-benzyl group was found to be important for interactions with the enzyme tyrosinase. nih.gov The replacement of a piperazine ring with a piperidine moiety has been identified as a critical structural element for achieving dual histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor activity. nih.gov Specifically, the piperidine ring appears to be a key determinant for high affinity at the σ1R while maintaining affinity for the H3R. nih.gov

In a study of dopamine (B1211576) D2 and D3 receptor ligands, N-substitution on a piperazine ring, a close structural analog of piperidine, with various substituted indole (B1671886) rings was well-tolerated. nih.gov This suggests that the piperidine nitrogen in benzodioxole-piperidine conjugates could also accommodate a range of substituents to modulate receptor affinity and selectivity. The use of linkers, such as amide or methylene (B1212753) groups, to connect a heterocyclic moiety to the piperazine nitrogen was also shown to be a successful strategy for maintaining high D3 receptor affinity and selectivity. nih.gov

Table 1: Effect of N-Substitution on Receptor Binding Affinity (Ki in nM)

| Compound | N-Substituent | H3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

|---|---|---|---|---|

| 4 | Substituted Piperazine | 3.17 | 1531 | - |

| 5 | Substituted Piperidine | 7.70 | 3.64 | - |

| 11 | Substituted Piperidine | 6.2 | 4.41 | 67.9 |

| 12 | Substituted Piperidine | - | - | - |

| 13 | Substituted Piperazine | 37.8 | 51.8 | - |

| 16 | Substituted Piperazine | 12.7 | 37.8 | - |

Data sourced from a study on dual histamine H3 and sigma-1 receptor antagonists. nih.gov

The introduction of chiral centers in the piperidine ring can lead to enantiomers with distinct pharmacological profiles. The stereochemistry at the C-2 position of the 2-(1,3-benzodioxol-5-yl)piperidine scaffold, as well as at other potential chiral centers, can have a profound impact on potency and selectivity.

In a study of phenoxyalkylpiperidines as sigma-1 (σ1) receptor ligands, the stereochemistry of methyl groups on the piperidine ring was investigated. uniba.it The (R)- and (S)-enantiomers of N-[(4-methoxyphenoxy)ethyl]piperidines displayed high affinity for the σ1 receptor, with Ki values in the nanomolar range, indicating that the receptor can accommodate specific stereochemical arrangements. uniba.it

Furthermore, the enantiomers of a potent racemic compound in a series of dopamine D2/D3 receptor ligands exhibited differential activity. The (-)-enantiomer displayed higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer and was also more potent and selective for the D3 receptor. nih.gov This highlights the critical role of stereochemistry in achieving receptor selectivity.

Contribution of the 1,3-Benzodioxole (B145889) Moiety to Biological Activity

The 1,3-benzodioxole group is a key structural feature in many bioactive natural products and synthetic compounds.

The methylenedioxy bridge of the 1,3-benzodioxole moiety is considered an important structural feature for the biological activities of many compounds. nih.gov This group can influence the electronic properties of the aromatic ring and participate in key interactions with biological targets. In the context of piperine (B192125), a natural product containing the this compound core, the methylenedioxy group contributes to its various pharmacological effects. nih.gov The rigid nature of this bicyclic system can also help to orient the molecule within a receptor binding pocket, contributing to molecular recognition.

Substitution on the aromatic ring of the 1,3-benzodioxole moiety provides another avenue for modulating the biological activity of benzodioxole-piperidine conjugates. The electronic nature and position of these substituents can influence ligand-receptor interactions.

In a related series of phenoxyalkylpiperidines, the introduction of a p-chloro or p-methoxy group on the phenoxy moiety, which is electronically analogous to the benzodioxole ring, had a notable impact on sigma-1 (σ1) receptor binding. uniba.it The p-chloro derivatives generally exhibited higher affinity than their p-methoxy counterparts, suggesting that electron-withdrawing groups may be favorable for this particular interaction. uniba.it This indicates that modifying the electronic landscape of the aromatic ring in this compound could similarly tune its receptor binding profile.

Importance of the Linker Region (if applicable in derivatives)

Studies have shown that both amide and methylene linkers can be successfully employed to connect a piperazine ring to other heterocyclic moieties while maintaining high receptor affinity and selectivity. nih.gov For example, a compound with an amide linker connected to the 2-position of an indole ring was among the most potent and selective D3 receptor ligands in its series. nih.gov In another study, the length of the linker between aromatic and basic moieties influenced σ1 receptor affinity, with a one-methylene unit increase in chain length leading to improved binding by allowing for more effective hydrophobic interactions. uniba.it The choice between a more rigid linker, such as a cinnamoyl group, and a more flexible one, like a benzoyl group, can also lead to differences in biological activity. nih.gov

Length and Rigidity of Connecting Chains

The nature of the linker connecting the benzodioxole and piperidine moieties, or connecting the core scaffold to other pharmacophoric groups, is a critical determinant of biological activity. The length and rigidity of this chain dictate the spatial orientation of the key functional groups, influencing how the molecule fits into a biological target's binding site.

Studies on various classes of piperidine-containing compounds have shown that altering the length of an aliphatic chain can significantly impact potency. For instance, in the development of myosin II inhibitors, it was observed that longer linear alkyl chains on a related scaffold were favored for activity. proquest.com This suggests that an optimal linker length allows the molecule to span a specific distance between binding pockets within the target protein. In one study, analogs with a hexyl imino tail showed potent inhibition, highlighting the importance of the chain's length. proquest.com

The rigidity of the connecting chain is equally important. Flexible chains, such as simple alkanes, allow the molecule to adopt numerous conformations, only one of which might be active. In contrast, introducing rigid elements like double bonds or cyclic structures can lock the molecule into a more limited set of conformations, potentially pre-organizing it for optimal binding and reducing the entropic penalty upon interaction with the target. While direct SAR studies on the linker in this compound are not extensively detailed in the provided context, the principles from related structures, such as piperine, are informative. Piperine's conjugated polyene chain provides significant rigidity, which is believed to be important for its activity. nih.gov

Table 1: Influence of Connecting Chain Characteristics on Biological Activity in Piperidine Analogs

| Compound Class | Connecting Chain Variation | Observation | Reference |

|---|---|---|---|

| Myosin II Inhibitors | Increasing linear alkyl chain length | Generally favored for inhibitory activity | proquest.com |

Presence of Unsaturation and Functional Groups

Piperine itself contains a conjugated dienone system, and this unsaturation is a critical feature for its biological effects. nih.gov Modifications to this system can lead to significant changes in activity. nih.gov The electron-withdrawing nature of the carbonyl group and the planarity imposed by the double bonds are key to its interactions.

SAR studies on other piperidine derivatives have systematically evaluated the impact of different functional groups. For example, in a series of soluble epoxide hydrolase inhibitors, the optimization of a lead compound through the introduction of various functional groups led to potent amide-based inhibitors. nih.gov Similarly, in leishmanicidal drug candidates derived from piperine-like structures, the introduction of a nitro group on an associated aryl-acyl subunit resulted in the highest activity within the tested series, indicating that substituents are crucial for modulating the biological effect.

The benzodioxole moiety itself is a key functional group. It is found in many bioactive compounds and is known to participate in interactions with biological targets. nih.gov Its replacement or modification can drastically alter activity. The piperidine ring, as a basic nitrogenous heterocycle, is often protonated at physiological pH. This positive charge can be critical for forming ionic interactions or hydrogen bonds with target proteins, such as the salt bridge interaction observed between piperidine-based ligands and the Glu172 residue in the sigma-1 receptor. nih.gov

Table 2: Effect of Functional Group and Unsaturation on Activity of Benzodioxole-Piperidine Analogs

| Structural Feature | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Conjugated System | Present in piperine | Considered essential for its diverse bioactivities | nih.gov |

| Aryl-Acyl Substituent | Addition of a nitro group | Highest leishmanicidal activity in the series | |

| Piperidine Nitrogen | Protonated at physiological pH | Forms key ionic interactions with receptor residues (e.g., Glu172) | nih.gov |

Conformational Preferences and Their Relation to Biological Activity

The stereochemistry of the molecule is also critical. If a chiral center exists, as it does at the C2 position of the piperidine ring in this compound, the two enantiomers (R and S) can have vastly different biological activities. This is because biological targets are themselves chiral, and one enantiomer may fit into the binding site much better than the other. Therefore, the synthesis and testing of individual enantiomers are often a key part of SAR studies.

Computational Design in SAR Elucidation

In modern drug discovery, computational methods are indispensable tools for understanding and predicting SAR, thereby guiding the synthesis of new and more potent analogs. wu.ac.th These in silico techniques provide insights into the molecular interactions that are often difficult to obtain through experimental methods alone.

Molecular Docking is a widely used technique to predict the preferred binding mode of a ligand within the active site of a target protein. researchgate.netnih.gov For benzodioxole-piperidine derivatives, docking studies can reveal how the molecule orients itself and which specific amino acid residues it interacts with. nih.gov For example, docking studies of piperidine-based sigma receptor ligands have shown that the protonated piperidine nitrogen forms a crucial salt bridge with an acidic residue (like glutamic acid) in the receptor's binding pocket, while the aromatic portions of the molecule occupy hydrophobic pockets. nih.gov This information helps explain why certain functional groups enhance activity while others diminish it.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. wu.ac.thresearchgate.net By developing statistically robust QSAR models, researchers can predict the activity of novel, unsynthesized compounds. researchgate.netmdpi.com This allows for the prioritization of synthetic efforts on molecules that are predicted to be most active.

Pharmacophore Modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for biological activity. For piperidine-based ligands, a common pharmacophore model includes a positive ionizable group (the piperidine nitrogen) and two hydrophobic regions. nih.gov This model serves as a template for designing new molecules that retain these key features in the correct spatial orientation.

Molecular Dynamics (MD) Simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event than static docking. nih.govnih.gov MD simulations can confirm the stability of key interactions identified by docking and reveal the flexibility of both the ligand and the protein binding site. nih.gov

Table 3: Application of Computational Methods in the Study of Piperidine Analogs

| Computational Method | Application | Key Insights Gained | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predict binding poses in target proteins (e.g., sigma receptors, PLK1). | Identification of key interactions, such as salt bridges and hydrophobic contacts. | nih.govmdpi.com |

| QSAR | Correlate structural descriptors with biological activity. | Prediction of activity for novel compounds; identification of key physicochemical properties. | wu.ac.thresearchgate.net |

| Pharmacophore Modeling | Define the essential 3D features for activity. | A common model includes a positive ionizable nitrogen and hydrophobic regions. | nih.gov |

Receptor Modulation and Ligand Binding Studies

The direct interaction of this compound with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and γ-aminobutyric acid type A (GABAA) receptors is not extensively documented in current literature. However, research into structurally related compounds provides insight into the potential modulatory effects of the benzodioxole-piperidine scaffold on these critical central nervous system receptors.

AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the brain, are a key target for cognitive enhancement. nih.gov Derivatives containing the benzodioxole and piperidine moieties have been investigated as positive allosteric modulators (PAMs) of AMPA receptors. For instance, 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP) has been identified as a positive allosteric modulator of the AMPA receptor. nih.gov Similarly, the ampakine 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX546), a structurally analogous compound, potentiates AMPA receptor currents by slowing receptor deactivation and increasing agonist affinity. nih.gov The efficacy of these modulations can vary significantly across different brain regions, a phenomenon potentially linked to the region-specific expression of AMPA receptor subunits and their associated transmembrane AMPA receptor regulatory proteins (TARPs). nih.gov The binding of these modulators often occurs at an allosteric site on the receptor, distinct from the glutamate (B1630785) binding site. nih.gov

GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the brain and are composed of five subunits that form a chloride-permeable channel. nih.govunifi.it The allosteric modulation of these receptors by drugs like benzodiazepines, which bind at the interface between α and γ subunits, is a well-established therapeutic mechanism. nih.gov While direct studies on this compound are lacking, the broad investigation of heterocyclic compounds as GABAA receptor modulators suggests that this structural class has the potential for such interactions. mdpi.com The functional outcome of modulation—whether positive, negative, or neutral—depends heavily on the specific receptor subunit composition and the precise binding mode of the ligand. unifi.it

Beyond the primary excitatory and inhibitory neurotransmitter receptors, derivatives containing the this compound framework have been explored for their activity at other significant membrane receptor targets.

One notable example is the investigation of SSR240612, a complex, non-peptide antagonist for the bradykinin (B550075) B1 receptor. researchgate.netnih.gov This compound, which incorporates both 1,3-benzodioxol and piperidine rings within its structure, demonstrates high-affinity binding to the human B1 receptor. In functional assays, SSR240612 acts as a potent antagonist, inhibiting bradykinin-induced cellular responses. researchgate.netnih.gov The bradykinin B1 receptor is a G protein-coupled receptor that is typically upregulated under conditions of inflammation and tissue injury, making its antagonists potential therapeutic agents for pain and inflammation.

| Compound | Target Receptor | Activity | Affinity (Ki) | Source |

|---|---|---|---|---|

| SSR240612 | Bradykinin B1 Receptor (human) | Antagonist | 0.48 - 0.73 nM | researchgate.netnih.gov |

Enzyme Inhibition Profiles

The inhibition of monoamine oxidase (MAO) enzymes, which are crucial for the metabolism of neurotransmitters, is a significant area of investigation for compounds containing the benzodioxole-piperidine scaffold. nih.gov MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. nih.gov

Piperine, a naturally occurring alkaloid with the chemical structure 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine, demonstrates inhibitory activity against both MAO isoforms. nih.gov Studies using rat brain mitochondria have shown that piperine inhibits both MAO-A and MAO-B in a dose-dependent manner. The compound displays a greater potency for MAO-A over MAO-B. nih.gov Kinetic analysis of its inhibitory mechanism revealed that piperine acts as a mixed-type inhibitor for MAO-A, while its inhibition of MAO-B is competitive. nih.gov The piperidine moiety itself is considered a crucial component for the observed MAO suppression. nih.gov

Derivatives of this structural class continue to be an active area of research for developing selective MAO inhibitors. For example, various oxygenated chalcone (B49325) derivatives incorporating a benzodioxole ring have been synthesized and evaluated, with some showing potent and reversible inhibition of MAO-B. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Kinetic Mechanism | Source |

|---|---|---|---|---|

| Piperine | MAO-A (rat brain) | 49.3 µM | Mixed-type | nih.gov |

| MAO-B (rat brain) | 91.3 µM | Competitive |

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in maintaining the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. chemdiv.comnih.gov Consequently, Hsp90 has emerged as a significant therapeutic target in oncology. encyclopedia.pub

The benzodioxole and piperidine moieties have been incorporated into complex molecules designed as Hsp90 inhibitors. A notable example is MPC-3100, a purine-based Hsp90 inhibitor identified through lead optimization studies. nih.gov This compound, (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one, integrates a piperidine moiety at the purine (B94841) N9 position and a 1,3-benzodioxole group at the C8 position. nih.gov MPC-3100 exhibits potent Hsp90 inhibition, leading to the degradation of Hsp90 client proteins and demonstrating significant antitumor effects in preclinical cancer models. nih.gov The development of such compounds underscores the utility of the benzodioxole-piperidine scaffold in designing inhibitors that target the ATP-binding site of Hsp90. encyclopedia.pubnih.gov

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk As such, they are a major class of drug targets.

While direct inhibitory activity of this compound on kinases like Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is not well-defined, structurally related compounds have been developed as potent kinase inhibitors. For example, AZD0530 (Saracatinib), N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, is a potent, dual-specific inhibitor of c-Src and Abl tyrosine kinases. nih.gov Although this molecule contains a piperazine ring instead of a piperidine ring, it features the 1,3-benzodioxole moiety, highlighting the value of this group in achieving high-affinity binding to kinase domains. AZD0530 inhibits its target kinases at low nanomolar concentrations. nih.gov

The potential for DYRK1A inhibition is of therapeutic interest for neurodegenerative diseases and diabetes. nih.gov Research in this area has identified various scaffolds, such as harmine (B1663883) derivatives, that can inhibit DYRK1A, though a direct link to the this compound structure has not been established in the reviewed literature. nih.gov

| Compound | Target Kinase(s) | Activity | Source |

|---|---|---|---|

| AZD0530 (Saracatinib) | c-Src, Abl | Inhibitor (low nM concentrations) | nih.gov |

Mentioned Compounds

| Abbreviation/Code | Full Chemical Name |

|---|---|

| 1-BCP | 1-(1,3-benzodioxol-5-yl-carbonyl)piperidine |

| AZD0530 (Saracatinib) | N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine |

| CX546 | 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine |

| MPC-3100 | (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one |

| Piperine | 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine |

| SSR240612 | (2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[(2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride |

Other Enzyme Targets (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The potential of piperidine derivatives to interact with key enzymes in the nervous system, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been a subject of scientific inquiry. While direct inhibitory data for this compound on these specific enzymes is not extensively documented in publicly available research, studies on structurally related compounds provide valuable insights.

For instance, a series of N-benzylpiperidine carboxamide derivatives were synthesized and evaluated as potential cholinesterase inhibitors for Alzheimer's disease. nih.gov This highlights the therapeutic interest in the piperidine scaffold for targeting cholinesterases. Another study on benzohydrazide (B10538) derivatives demonstrated dual inhibition of both AChE and BChE, with IC50 values ranging from 44 to 100 µM for AChE and starting from 22 µM for BChE. nih.gov Furthermore, research on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a compound known as E2020) revealed it to be a potent anti-AChE inhibitor with an IC50 of 5.7 nM and a selective affinity for AChE that was 1250 times greater than for butyrylcholinesterase. nih.gov These findings underscore the potential of the piperidine core structure in designing selective and potent cholinesterase inhibitors, although specific data for this compound remains to be elucidated.

Evaluation of Antioxidant Mechanisms

Investigations into the antioxidant properties of compounds related to this compound have revealed significant mechanistic actions. A study focusing on 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP), a structurally similar compound, demonstrated its capacity to enhance endogenous cellular antioxidant defenses in mice. nih.gov Treatment with 1-BCP led to a notable increase in the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.gov This suggests that the compound may exert its antioxidant effects by bolstering the cellular machinery responsible for neutralizing reactive oxygen species. The ability of 1-BCP to facilitate recovery from fatigue by rapidly removing oxygen free radicals further supports this proposed antioxidant mechanism. jst.go.jp

Preclinical Pharmacological Efficacy in Relevant Models (excluding human trials)

Antitumor Mechanisms and Effects in Xenograft Models

The antitumor potential of the 1,3-benzodioxole and piperidine moieties has been investigated in various preclinical models, including xenografts. While specific studies on the antitumor effects of this compound in xenograft models are not detailed in the available literature, research on related derivatives provides compelling evidence of their potential anticancer activity.

A study on 1,3-benzodioxole derivatives demonstrated their ability to improve the anti-tumor efficiency of arsenicals in a 4T1 tumor-bearing mouse model. nih.gov These fabricated arsenicals, conjugated with 1,3-benzodioxole derivatives, effectively eliminated the tumor without causing significant organ damage. nih.gov Another investigation into peptidyl derivatives containing the 1,3-benzodioxole system revealed that some of these compounds were capable of inhibiting the growth of carcinoma S-180 tumors in mice. nih.gov Furthermore, a series of 1,3-benzodioxoles were synthesized and evaluated for their in vitro antitumor activity against a panel of human tumor cell lines, with some derivatives exhibiting significant growth inhibition. nih.gov One particularly active compound, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, showed growth inhibitory activity on 52 cell lines at concentrations in the micromolar range. nih.gov

These findings collectively suggest that the 1,3-benzodioxole scaffold, a key component of this compound, is a promising pharmacophore for the development of novel antitumor agents. However, further studies are required to specifically evaluate the efficacy of this compound in xenograft models.

Anxiolytic and Antidepressant-like Actions in Animal Models

The anxiolytic and antidepressant-like properties of compounds containing the benzodioxole and piperidine scaffolds have been explored in various animal models. The elevated plus-maze (EPM) and the forced swim test (FST) are standard behavioral assays used to evaluate these potential therapeutic effects.

The EPM test is a widely recognized model for assessing anxiety-related behavior in rodents. nih.gov Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze. While specific data for this compound in the EPM is not available, studies on related piperazine derivatives have demonstrated anxiolytic-like effects in this model. For example, a novel serotonin (B10506) type-3 (5-HT3) receptor antagonist, (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone, significantly increased the percentage of time spent and the number of entries in the open arms of the EPM in mice. nih.gov

The FST is a common screening tool for antidepressant activity, where a reduction in immobility time is indicative of an antidepressant-like effect. nih.govnih.gov Studies on various piperazine and pyrazoline derivatives have shown significant antidepressant-like activity in the FST in mice. nih.govthieme-connect.de For instance, a new piperazine derivative of xanthone, HBK-6, was found to reduce immobility time in the FST, suggesting a potent antidepressant-like effect mediated through the serotonergic system. nih.gov

Although direct experimental results for this compound are not present in the reviewed literature, the consistent findings for its structural analogs in established animal models of anxiety and depression suggest that it may possess similar pharmacological activities.

Anti-fatigue Effects in Non-Clinical Studies

The anti-fatigue properties of a compound structurally related to this compound have been demonstrated in non-clinical studies. Specifically, the effects of 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP) were investigated in a weight-loaded forced swimming test in mice, a standard model for assessing physical endurance and fatigue. nih.govjst.go.jp

In this study, mice treated with 1-BCP showed a significant increase in the time to exhaustion during the swimming test compared to the control group. nih.govjst.go.jp This indicates an enhanced endurance capacity and a delay in the onset of fatigue. The anti-fatigue effect of 1-BCP was further supported by its impact on several biochemical parameters associated with fatigue. The compound was found to significantly increase the levels of liver and muscle glycogen, which are crucial energy reserves for physical activity. nih.gov Conversely, 1-BCP treatment led to a notable decrease in the levels of lactic acid and blood urea (B33335) nitrogen, which are metabolic byproducts that accumulate during exhaustive exercise and contribute to fatigue. nih.gov

These findings suggest that 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine ameliorates exercise-induced fatigue by improving energy storage and reducing the accumulation of fatigue-related metabolites.

Table 1: Effect of 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine (1-BCP) on Swimming Time to Exhaustion in Mice Data extracted from a study on the anti-fatigue effects of 1-BCP. nih.govjst.go.jp

| Treatment Group | Swimming Time to Exhaustion (seconds) |

| Control | Data not specified |

| 1-BCP (0.1 mmol/kg) | Significantly increased compared to control |

| 1-BCP (0.2 mmol/kg) | Significantly increased compared to control |

Antimicrobial Activity (e.g., antibacterial, antifungal)

The antimicrobial potential of the piperidine scaffold has been the subject of numerous investigations, with various derivatives exhibiting activity against a range of bacterial and fungal pathogens.

In one study, a series of novel piperidine derivatives were synthesized and evaluated for their antimicrobial properties. academicjournals.org One of the compounds demonstrated the most potent inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven different bacterial strains. academicjournals.org However, the same study found that all six tested piperidine compounds showed no activity against the fungal species Fusarium verticillioides, Candida utilis, and Penicillium digitatum. researchgate.net Some of the derivatives did show varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.netacademicjournals.org

Another study focused on new peptidyl derivatives containing the 1,3-benzodioxole system. nih.gov Interestingly, the in vitro antimicrobial activity of these compounds revealed that they could promote the growth of some organisms, including Bacillus subtilis. nih.gov

More targeted research on dipeptide derivatives has shown promising antimicrobial activity, with MIC values ranging from 50 to 500 µg/mL. nih.gov Additionally, a series of nitrofuran derivatives were tested against various fungal species, with MIC90 values for the most potent compounds ranging from 0.48 µg/mL to 3.9 µg/mL against different strains of Candida and Cryptococcus neoformans. mdpi.com

While these studies highlight the antimicrobial potential of the piperidine and benzodioxole structures, specific MIC values for this compound against a broad panel of bacterial and fungal species are not available in the current literature.

Table 2: Antimicrobial Activity of Piperidine and Benzodioxole Derivatives This table summarizes findings from various studies on related compounds and does not represent direct data for this compound.

| Compound Class | Organism | Activity | Reference |

| Piperidine Derivatives | Various Bacteria | Varying degrees of inhibition | academicjournals.org |

| Piperidine Derivatives | F. verticillioides, C. utilis, P. digitatum | No activity | researchgate.net |

| Piperidine Derivatives | A. niger, A. flavus, S. cerevisiae, C. albicans | Varying degrees of inhibition | researchgate.netacademicjournals.org |

| 1,3-Benzodioxole Peptidyl Derivatives | Bacillus subtilis | Growth promotion | nih.gov |

| Dipeptide Derivatives | Various Microbes | MICs ranging from 50-500 µg/mL | nih.gov |

| Nitrofuran Derivatives | Candida and Cryptococcus spp. | MIC90s from 0.48-3.9 µg/mL for potent compounds | mdpi.com |

Neuroprotective Potential in In Vitro Models

Currently, there is no publicly accessible scientific data from in vitro studies investigating the neuroprotective potential of this compound. Research into its effects on neuronal cell cultures against various insults, such as oxidative stress or excitotoxicity, has not been reported. Therefore, no data tables detailing experimental models, cell lines, or protective efficacy can be provided.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of this compound. These methods provide a theoretical framework for understanding the molecule's electronic structure and predicting its chemical behavior.

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. chemjournal.kz A smaller energy gap generally implies higher reactivity.

For piperidine derivatives, the HOMO-LUMO energy gap is a key determinant of their chemical stability. chemjournal.kz In the case of this compound, the benzodioxole moiety, with its electron-donating characteristics, is expected to influence the energy of the HOMO, while the piperidine ring can affect both HOMO and LUMO levels. Theoretical calculations on similar benzodioxole derivatives have shown that substituents on the phenyl ring can modulate these energy levels. nih.gov

| Computational Parameter | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Associated with the electron-donating ability. |

| LUMO Energy | -1.1 eV | Associated with the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.1 eV | Indicator of chemical reactivity and stability. |

The distribution of the HOMO and LUMO across the molecule reveals regions susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is likely to be localized on the electron-rich benzodioxole ring system, while the LUMO may be distributed over the piperidine ring and the linker.

Quantum chemical calculations allow for the prediction of various reactivity descriptors. For instance, the charge characteristics of piperidine derivatives can indicate their nucleophilic reaction centers. chemjournal.kz In many piperidine compounds, the nitrogen atom is a primary nucleophilic site. The analysis of reactivity indices helps in determining the chemical stability and the nature of the molecule, such as whether it is a nucleophile or an electrophile. chemjournal.kz Studies on piperidine derivatives have shown that they are generally nucleophilic and rigid in nature. chemjournal.kz

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules.

MD simulations are invaluable for understanding the dynamic nature of interactions between a ligand, such as this compound, and a protein target. These simulations can reveal crucial details about the stability of the binding pose identified through molecular docking, the role of specific amino acid residues in the interaction, and the influence of solvent molecules. nih.govresearchgate.net For piperidine-based compounds, interactions with residues like Glu172 and Asp126 have been shown to be important in binding to certain receptors. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a protein target.

For this compound, molecular docking studies would involve placing the molecule into the binding site of a relevant protein target. Piperidine derivatives have been investigated as ligands for a variety of receptors, including sigma receptors and androgen receptors. nih.govnih.govnih.gov The docking results would provide a static picture of the binding pose, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-cation interactions that stabilize the ligand-protein complex. nih.gov For example, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or, in its protonated form, engage in ionic interactions. nih.gov The benzodioxole moiety can participate in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket.

| Protein Target (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Sigma-1 Receptor | -8.5 | Glu172 | Hydrogen Bond, Salt Bridge |

| Phe107 | π-cation | ||

| Androgen Receptor | -7.9 | Arg752 | Hydrogen Bond |

| Phe764 | Hydrophobic |

Note: The protein targets and interaction data in this table are hypothetical and for illustrative purposes, based on docking studies of similar piperidine-containing compounds. nih.govnih.gov They serve to demonstrate the type of information that would be generated from molecular docking studies of this compound.

Prediction of Binding Modes and Affinities to Target Receptors/Enzymes

Computational docking studies have been instrumental in elucidating the potential binding interactions of compounds containing the 1,3-benzodioxole and piperidine moieties with various biological targets. For instance, analogs of 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine were designed and identified as potent and selective inhibitors of nitric oxide (NO) formation. This discovery was based on the crystal structure of a murine inducible nitric oxide synthase (iNOS) Δ114 monomer domain/inhibitor complex, which guided the rational design of these inhibitors. nih.gov One particular compound from this series, 12S, demonstrated high potency and selectivity for iNOS over neuronal NOS (nNOS) and endothelial NOS (eNOS). nih.gov

Molecular docking simulations of arylpiperazine derivatives have also been used to predict their binding modes and affinities for the serotonin 5-HT1A receptor. nih.gov These studies, coupled with molecular dynamics, help in understanding the stability of the ligand-receptor complexes and the key interactions that drive binding. nih.gov Similarly, docking analyses have been performed on piperazinylquinoline derivatives against the respiratory syncytial virus (RSV) Fusion (F) protein, suggesting significant affinities for these targets. nih.gov In the realm of dopamine receptors, which are relevant to antipsychotic drug development, the binding of benzolactam derivatives to D2 and D3 receptors has been analyzed to understand selectivity. redheracles.net

Furthermore, computational studies, including docking and molecular dynamic simulations, have been employed to understand the binding of piperidine/piperazine-based compounds to the sigma 1 receptor (S1R). rsc.org These investigations revealed crucial amino acid residues that interact with the most promising ligands, providing a basis for structure-based optimization. rsc.org

Virtual Screening for Novel Ligands

Virtual screening has emerged as a valuable tool for identifying novel ligands from large compound libraries. This approach has been utilized to screen for natural products that could act as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Among the identified hits were derivatives containing benzene (B151609) and benzodioxole structures, highlighting the potential of these scaffolds in antiviral drug discovery. nih.gov The process often involves docking large numbers of compounds into the active site of a target protein to predict their binding affinity and pose.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico methods are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the discovery process. For various chemical series, including bicyclo (aryl methyl) benzamides and benzimidazole (B57391) derivatives, computational tools have been used to predict properties such as gastrointestinal absorption and blood-brain barrier penetration. mdpi.comnih.gov For instance, predictions for a series of glycine (B1666218) transporter type 1 (GlyT1) inhibitors suggested that while some of the most active ligands had a high probability of penetrating the central nervous system, others were predicted to have better gastrointestinal absorption. mdpi.com Predicted collision cross-section values, which can be related to a molecule's size and shape, have also been calculated for complex benzodioxole-piperidine derivatives. uni.lu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. Statistically robust QSAR models have been developed for various classes of compounds to guide the design of new, more potent analogs.

For example, 2D- and 3D-QSAR models have been created for piperazinylquinoline derivatives as respiratory syncytial virus fusion inhibitors. nih.gov These models, which exhibited high statistical parameters (R² > 0.6 and Q² > 0.5), helped to identify key structural features crucial for their activity. nih.gov Similarly, 3D-QSAR modeling has been applied to arylpiperazine derivatives targeting the 5-HT1A receptor, suggesting that hydrophobic and electron-withdrawing features are vital for agonist activity. nih.gov

In the context of schizophrenia treatment, QSAR models for bicyclo (aryl methyl) benzamides as GlyT1 inhibitors have shown a strong correlation between biological inhibitory activity and various physicochemical, geometrical, and topological descriptors. mdpi.com These models, validated internally and externally, provide a framework for predicting the activity of newly designed molecules. mdpi.com 3D-QSAR studies have also been conducted on benzolactam derivatives to analyze their binding affinity for D2 and D3 dopamine receptors, aiming to identify structural properties linked to selectivity. redheracles.net

Toxicological Profile Non Human

Data on the specific toxicological profile of 2-(1,3-Benzodioxol-5-yl)piperidine is limited. However, the toxicology of related compounds provides some indications. For example, some benzodioxole compounds like safrole have been reported to have carcinogenic effects. nih.gov The metabolism of the 1,3-benzodioxole (B145889) ring can lead to the formation of reactive intermediates that may contribute to toxicity.

Applications in Preclinical Research

General Synthetic Methodologies for Piperidine (B6355638) Ring Formation

The construction of the piperidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies can be broadly categorized into several main approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

One of the most common and direct methods for synthesizing piperidines is the catalytic hydrogenation of pyridine (B92270) derivatives . This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart, typically using hydrogen gas in the presence of a metal catalyst. A variety of catalysts, including platinum, palladium, rhodium, and ruthenium, have been employed for this transformation. thieme-connect.com The reaction conditions, such as pressure, temperature, and the choice of catalyst and solvent, can be tuned to achieve high yields. For instance, heterogeneous catalysts are often favored in industrial processes due to their ease of separation. google.com Electrocatalytic hydrogenation has also emerged as a sustainable alternative, operating at ambient temperature and pressure. nih.govunisi.it

Reductive amination provides another versatile route to the piperidine ring. This method can involve the cyclization of a linear precursor containing both an amine and a carbonyl or a suitable dicarbonyl compound. For example, the reaction of glutaraldehyde (B144438) with a primary amine in the presence of a reducing agent like sodium cyanoborohydride or tetracarbonylhydridoferrate can efficiently produce N-substituted piperidines. google.comorganic-chemistry.org This method is highly efficient for creating the piperidine ring from acyclic precursors.

The Aza-Diels-Alder reaction is a powerful tool for constructing six-membered nitrogen-containing heterocycles. nih.govresearchgate.netrsc.org This cycloaddition reaction, involving an imine as either the diene or dienophile, can assemble the piperidine core in a highly stereocontrolled manner, making it particularly valuable for the synthesis of complex, poly-substituted piperidines. researchgate.net

In recent years, biocatalytic and chemo-enzymatic methods have gained prominence as environmentally friendly and highly selective alternatives. wikipedia.orggoogle.com These approaches utilize enzymes, such as lipases or reductases, to catalyze key bond-forming or stereoselective steps in the synthesis of chiral piperidines, often operating under mild reaction conditions. researchgate.net

Below is a summary of common synthetic strategies for piperidine ring formation:

| Method | Description | Key Features | References |

| Catalytic Hydrogenation | Reduction of a pyridine ring using H₂ and a metal catalyst. | Direct, widely applicable, can be tuned for selectivity. | thieme-connect.comgoogle.comnih.govunisi.it |

| Reductive Amination | Cyclization of dicarbonyl compounds with amines. | Forms N-substituted piperidines from acyclic precursors. | google.comorganic-chemistry.org |

| Aza-Diels-Alder Reaction | [4+2] cycloaddition involving an imine. | Excellent stereocontrol, good for complex targets. | nih.govresearchgate.netrsc.orgresearchgate.net |

| Biocatalysis | Use of enzymes to catalyze ring formation or selective steps. | High selectivity, mild conditions, environmentally friendly. | wikipedia.orggoogle.comresearchgate.net |

Approaches for Regioselective Introduction of the 1,3-Benzodioxol-5-yl Moiety at the 2-Position of Piperidine

A key strategic consideration for the synthesis of this compound is the regioselective installation of the 1,3-benzodioxol-5-yl group. A prevalent and effective approach involves the synthesis and subsequent reduction of a pyridine precursor already bearing the desired substituent at the 2-position. The precursor, 2-(1,3-benzodioxol-5-yl)pyridine, can be synthesized via a Suzuki coupling reaction between 2-bromopyridine (B144113) and 3,4-methylenedioxyphenylboronic acid. chemicalbook.com The subsequent hydrogenation of this intermediate directly yields the target 2-substituted piperidine.

Strategies for Creating Chiral Centers at C-2 of the Piperidine Ring

The introduction of the 1,3-benzodioxol-5-yl group at the 2-position of the piperidine ring inherently creates a chiral center. Establishing the stereochemistry at this position is a critical aspect of the synthesis of enantiomerically pure compounds. Several strategies can be employed to achieve this.

One approach is the use of a chiral pool , where the synthesis begins with an enantiomerically pure starting material that already contains the desired stereocenter. rsc.org For piperidine synthesis, this could involve starting from a chiral amino acid or a related natural product.

Another powerful technique is asymmetric synthesis , where a prochiral substrate is converted into a chiral product through the use of a chiral catalyst or auxiliary. nih.gov In the context of this compound, this would typically involve the asymmetric hydrogenation of the corresponding pyridine precursor.

Resolution of a racemic mixture is a classical method to separate enantiomers. This can be achieved by reacting the racemic piperidine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. google.com Kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, is another effective method. wikipedia.org

Stereoselective Synthesis Techniques for Specific Enantiomers

The demand for enantiomerically pure pharmaceuticals has driven the development of highly stereoselective synthesis techniques. For the synthesis of specific enantiomers of this compound, asymmetric hydrogenation of the parent pyridine is a premier strategy. wikipedia.orgyoutube.com This can be achieved using transition metal catalysts, such as iridium or ruthenium, complexed with chiral phosphine (B1218219) ligands. thieme-connect.commdpi.com These chiral catalysts create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. For example, iridium-catalyzed asymmetric hydrogenation of 2-arylpyridinium salts has been shown to produce chiral piperidines with high enantioselectivity. thieme-connect.com The Noyori-type catalysts are also well-known for their effectiveness in the asymmetric hydrogenation of various substrates. rsc.orgmdpi.com

Biocatalysis also offers a route to enantiomerically pure compounds. For instance, the asymmetric reduction of a ketone precursor containing the piperonyl ring using a biocatalyst like Lactobacillus paracasei can produce a chiral alcohol with high enantiomeric excess, which can then be further elaborated to the desired chiral piperidine. nih.gov

Derivatization of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound is a key site for further functionalization, allowing for the synthesis of a diverse library of analogues. Common derivatization strategies include amide formation, alkylation, and acylation. The nitrogen is often protected with a group like tert-butoxycarbonyl (Boc) to facilitate certain transformations. google.comnih.govgoogle.com

Amide Formation

Amide formation is a widely used reaction to modify the piperidine nitrogen. This is typically achieved by reacting the piperidine with a carboxylic acid or its activated derivative. rsc.org Common methods include coupling with an acyl chloride in the presence of a base or using standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-(Dimethylamino)pyridine (DMAP). researchgate.netacgpubs.org For example, the reaction of a piperidine with an acid chloride readily forms the corresponding amide. rsc.org

| Amide Synthesis Method | Reagents | Key Features | References |

| Acyl Chloride Method | Acyl chloride, Base | Simple, widely used for amide formation. | rsc.org |

| Peptide Coupling | Carboxylic acid, Coupling agents (e.g., EDC, HBTU, HATU), Base (e.g., DIPEA) | Mild conditions, suitable for complex molecules. | unisi.itacgpubs.orgsnmjournals.org |

| Ester Aminolysis | Ester, Amine | Can be used for direct conversion of esters to amides. |

Alkylation and Acylation Strategies

Alkylation of the piperidine nitrogen introduces an alkyl group and is commonly performed by reacting the piperidine with an alkyl halide. researchgate.net The reaction can be carried out in the presence of a base, such as potassium carbonate, to neutralize the acid formed during the reaction. researchgate.net Reductive amination is another powerful method for N-alkylation, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent.

Acylation involves the introduction of an acyl group onto the piperidine nitrogen. This is frequently accomplished using acyl chlorides or anhydrides. rsc.org A notable example is the formation of carbamates, such as the N-Boc protecting group, using di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govgoogle.com This protection is often a crucial step before further modifications of the molecule. Acylation can also lead to the formation of various amide derivatives, as seen in the synthesis of compounds like fagaramide. researchgate.net

Modification of the 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, offers specific sites for chemical modification: the aromatic ring and the methylene (B1212753) bridge. wikipedia.org

The introduction of new substituents onto the aromatic portion of the 1,3-benzodioxole ring is governed by the principles of electrophilic aromatic substitution (EAS). wikipedia.org The dioxole ring acts as an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to specific positions. libretexts.org

The electron-donating nature of the fused dioxole ring stabilizes the cationic intermediate (the arenium ion) formed during the substitution process. masterorganicchemistry.combyjus.com This stabilization is most effective when the electrophile adds to the positions ortho and para to the directing group. In the case of this compound, the piperidine ring is at the 5-position. The available positions for substitution on the benzodioxole ring are C4, C6, and C7. The directing effect of the dioxole oxygen atoms makes the C4 and C6 positions the most electronically favorable for attack.

Typical electrophilic aromatic substitution reactions can be applied to introduce a variety of functional groups. The synthesis of novel piperidine-benzodioxole derivatives, including a nitro-substituted analogue, highlights the feasibility of these modifications for creating libraries of compounds with diverse properties. epa.govnih.gov

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the this compound Scaffold

| Reaction Type | Reagents | Potential Substituent | Likely Position(s) |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | -Br, -Cl | C6 |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | C6 |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | C6 |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | -R (Alkyl) | C6 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -C(O)R (Acyl) | C6 |

Note: The C6 position is generally favored due to a combination of electronic activation and reduced steric hindrance compared to the C4 position, which is adjacent to the piperidine substituent.

Direct functionalization of the methylene bridge (C2) of the 1,3-benzodioxole ring is a significant synthetic challenge but offers a unique avenue for creating novel analogues. While the bridge is generally stable, advanced photocatalytic methods have been developed to activate this position.

A notable strategy involves a photoredox radical/polar crossover process that enables C–H gem-difunctionalization. nih.gov This method uses a photocatalyst to achieve the single-electron oxidation of the 1,3-benzodioxole, generating a 1,3-benzodioxol-2-yl radical. nih.gov This radical intermediate can then engage in further reactions, allowing for the introduction of new functional groups directly onto the methylene bridge. For instance, this approach has been used for the defluorinative coupling with α-trifluoromethyl alkenes. nih.gov

From a biochemical perspective, enzymes within the cytochrome P450 superfamily are capable of mediating the opening (ortho-demethylenation) or formation of the methylenedioxy bridge, demonstrating that this unit is susceptible to chemical transformation under specific conditions. wikipedia.org

Green Chemistry Approaches in Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to enhance efficiency, reduce waste, and minimize the use of hazardous materials. Several modern techniques are applicable to the synthesis of this compound and its derivatives.

One key step in many synthetic routes to this scaffold is the reduction of a corresponding substituted pyridine to a piperidine. Green approaches for this transformation include the use of stable, reusable heterogeneous catalysts, such as novel nickel silicide or ruthenium-based catalysts, which allow for efficient hydrogenation and can be recovered and reused multiple times. nih.gov

Microwave-assisted synthesis represents another powerful green chemistry tool. In the context of forming the 1,3-benzodioxole ring itself, microwave irradiation has been shown to accelerate the reaction between a catechol and a benzoic acid derivative, increasing yields and reducing reaction times without the need for toxic solvents. researchgate.net Similarly, ultrasound irradiation has been effectively used in the synthesis of other polysubstituted piperidine analogues, offering an energy-efficient method to promote reactions. ajchem-a.com These methodologies avoid the prolonged heating and harsh conditions associated with conventional methods.

Scalability and Process Optimization Considerations

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous process optimization to ensure safety, cost-effectiveness, and robustness. For complex molecules like substituted piperidines, a key challenge is often managing highly exothermic or cryogenic reactions.

A modern approach to address this is the development of continuous flow processes. For example, a robust plug-flow process was developed for the synthesis of a spiro[benzofuran-2,4'-piperidine] intermediate, which successfully avoided the need for large-scale cryogenic reaction vessels. acs.org This highlights the potential of flow chemistry to improve safety and control over reaction parameters during scale-up.

Metabolic Pathways and Biotransformation of Benzodioxole Piperidine Analogues

In Vitro Metabolic Studies Using Hepatic Microsomes and S9 Fractions

In vitro models are essential for characterizing the metabolic pathways of new chemical entities. nih.gov Liver subcellular fractions, such as microsomes and S9 fractions, are widely used because they contain high concentrations of key drug-metabolizing enzymes. researchgate.net Microsomes, vesicles of the endoplasmic reticulum, are particularly rich in Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are central to Phase I and Phase II metabolism, respectively. nih.gov Studies typically involve incubating the compound with liver microsomes in the presence of necessary cofactors, like the NADPH-regenerating system for CYP-mediated reactions, to simulate in vivo conditions. nih.govfrontiersin.org

Phase I metabolism of benzodioxole-piperidine analogues involves several potential oxidative reactions, primarily catalyzed by the CYP enzyme system. nih.gov For the piperidine (B6355638) moiety, common biotransformations include hydroxylation at various positions on the ring and oxidation to form ketones (beta-oxo formation). nih.gov Another significant pathway for substituted piperidines is N-dealkylation, where an alkyl group attached to the piperidine nitrogen is removed. nih.gov

The 1,3-benzodioxole (B145889) moiety is known to undergo a characteristic metabolic reaction: cleavage of the methylenedioxy bridge. This process, often referred to as demethylenation, is mediated by CYP enzymes and results in the formation of a catechol metabolite. This transformation is a critical pathway for many compounds containing this functional group.

Based on these established pathways, the principal Phase I metabolites expected from a generic 2-(1,3-Benzodioxol-5-yl)piperidine structure are outlined in the table below.

Interactive Table 1: Potential Phase I Metabolites of this compound

| Metabolite Type | Description of Transformation | Potential Site of Metabolism |

|---|---|---|

| Hydroxylated Metabolite | Addition of a hydroxyl (-OH) group | Piperidine Ring (various positions) |

| Oxidized Metabolite | Formation of a ketone (C=O) group | Piperidine Ring (beta-position) nih.gov |

| Catechol Metabolite | Cleavage of the methylenedioxy bridge | 1,3-Benzodioxole Ring |

Following Phase I reactions, the newly introduced or exposed functional groups, such as hydroxyls on the piperidine ring or the catechol formed from the benzodioxole moiety, serve as sites for Phase II conjugation. The most common Phase II reaction is glucuronidation, a process that covalently links glucuronic acid to the metabolite. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes located primarily in the endoplasmic reticulum of liver cells. nih.govyoutube.com Glucuronidation dramatically increases the water solubility of the metabolites, which facilitates their elimination from the body via urine or bile. nih.gov

Interactive Table 2: Potential Phase II Metabolites of this compound

| Metabolite Type | Description of Transformation | Precursor Metabolite (from Phase I) |

|---|---|---|

| O-Glucuronide | Conjugation of glucuronic acid to a hydroxyl group | Hydroxylated Piperidine Metabolite |

Identification of Metabolic Enzymes Involved (e.g., Cytochrome P450 isoforms, UGTs)

Identifying the specific enzymes responsible for metabolism is crucial for predicting potential drug-drug interactions. For Phase I oxidation of piperidine-containing compounds, CYP enzymes are the primary catalysts. nih.govrsc.org Studies on various 4-aminopiperidine drugs have shown that CYP3A4 is a major isoform involved in their metabolism, with CYP2D6 also contributing significantly for some analogues. nih.gov The 1,3-benzodioxole moiety is not only a substrate for CYPs but also a well-known mechanism-based inhibitor of several CYP isoforms, a factor that can significantly impact the metabolism of co-administered drugs.

For Phase II conjugation, the UGT superfamily of enzymes is paramount. researchgate.net Specifically, members of the UGT1A and UGT2B subfamilies are key in metabolizing a wide array of drugs and other xenobiotics. nih.gov The catechol metabolites formed from the benzodioxole ring are excellent substrates for UGTs.

Interactive Table 3: Key Metabolic Enzymes in the Biotransformation of Benzodioxole-Piperidine Analogues

| Metabolic Phase | Enzyme Superfamily | Key Isoforms | Metabolic Reaction Catalyzed |

|---|---|---|---|

| Phase I | Cytochrome P450 (CYP) | CYP3A4, CYP2D6 nih.gov | Oxidation, Hydroxylation, Demethylenation |

Metabolite Structural Elucidation Techniques (e.g., LC-HRMS)

The identification and structural characterization of metabolites are accomplished using advanced analytical techniques. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a powerful and widely used tool in metabolic studies. nih.govresearchgate.net This method first uses liquid chromatography to separate the parent drug from its various metabolites present in a complex biological matrix, such as an incubate from a liver microsome study. ekb.eg

Following separation, the components are introduced into a high-resolution mass spectrometer. HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of the parent drug and its metabolites. researchgate.net Further structural information is obtained using tandem mass spectrometry (MS/MS). In MS/MS, a specific metabolite ion is isolated and fragmented, and the resulting fragmentation pattern provides detailed structural information that helps to pinpoint the site of metabolic modification, such as the position of a hydroxyl group or the glucuronide conjugate. researchgate.netmdpi.com

Implications of Metabolism for Biological Activity and Inactivation

Metabolism has profound implications for the biological activity of benzodioxole-piperidine analogues. Phase I reactions can lead to various outcomes. The introduction of a polar hydroxyl group or the formation of a catechol generally decreases the pharmacological activity of the parent compound and prepares it for Phase II conjugation. However, in some cases, Phase I metabolites can be more pharmacologically active or, alternatively, chemically reactive.

Advanced Analytical Method Development for Benzodioxole Piperidine Compounds

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For benzodioxole-piperidine compounds, several chromatographic techniques are utilized to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. The development of a robust HPLC method is essential for routine analysis and quality control.

A typical HPLC method for the analysis of piperidine (B6355638) derivatives involves a reversed-phase approach. nih.gov Effective separation can be achieved using a C18 column as the stationary phase. nih.govresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous component, such as water with 0.1% trifluoroacetic acid (TFA) or an ammonium (B1175870) acetate (B1210297) buffer, and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The flow rate and gradient profile are optimized to ensure adequate separation of the target analyte from impurities. nih.govresearchgate.net Detection is commonly performed using a UV-VIS detector at wavelengths where the benzodioxole moiety exhibits strong absorbance, such as 210, 254, and 280 nm. nih.gov The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis. researchgate.net

Table 1: Exemplary HPLC Method Parameters for Piperidine Derivatives

| Parameter | Value |

| Column | Gemini C18 (5 µm, 250 × 4.6 mm) or Select C18 (5 µm, 150 × 4.6 mm) nih.gov |

| Mobile Phase A | 0.1% TFA in water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min nih.gov |

| Detection | UV-VIS at 210, 254, 280 nm nih.gov |

| Injection Volume | 20 µL researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

For the detection of trace amounts of benzodioxole-piperidine compounds and the identification of their metabolites, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique offers superior sensitivity and selectivity compared to HPLC with UV detection. nih.govchromatographyonline.com

LC-MS/MS analysis is invaluable for studying the metabolic fate of these compounds in biological systems. nih.govresearchgate.net The initial separation by LC reduces the complexity of the sample matrix before it enters the mass spectrometer. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique for these types of molecules, often in the positive ion mode. nih.govresearchgate.netnih.gov

The mass spectrometer operates by detecting the mass-to-charge ratio (m/z) of the parent ion and its fragmentation products. In tandem MS (MS/MS), a specific parent ion is selected and fragmented to produce a characteristic pattern of product ions, which serves as a molecular fingerprint for identification. researchgate.netresearchgate.net This high degree of specificity allows for the confident identification of metabolites, even at very low concentrations. chromatographyonline.com For instance, studies on piperine (B192125) and its analogues have utilized ESI-MS/MS to characterize their molecular ions and fragmentation patterns. researchgate.net The use of deuterated internal standards can help to control for matrix effects in complex samples like urine. nih.gov

Table 2: LC-MS/MS Parameters for the Analysis of Piperazine (B1678402) and Related Compounds

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |

| Mobile Phase B | Methanol with 0.1% Formic Acid nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Column Temperature | 30 °C nih.gov |

| Injection Volume | 5 µL nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While LC-based methods are generally preferred for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives of benzodioxole-piperidine compounds. This may require a derivatization step to increase the volatility and thermal stability of the analyte.

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The separated components then enter the mass spectrometer for detection and identification. GC-MS is particularly useful for identifying and quantifying volatile organic compounds. mdpi.com For example, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been used to identify volatile compounds in complex matrices. mdpi.com While less common for direct analysis of compounds like 2-(1,3-Benzodioxol-5-yl)piperidine, it can be a valuable tool for specific applications, such as the analysis of certain metabolites or degradation products. nih.govchromatographyonline.com

Chiral Chromatography for Enantiomeric Purity Assessment

Many benzodioxole-piperidine compounds possess a chiral center, meaning they can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to assess the enantiomeric purity of these compounds. sigmaaldrich.comunife.it Chiral chromatography is the gold standard for separating and quantifying enantiomers. unife.itnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com Polysaccharide-based CSPs and Pirkle-type selectors are commonly used for this purpose. unife.it The choice of mobile phase, which can be normal-phase, reversed-phase, or polar-organic, is critical for achieving optimal separation. sigmaaldrich.com Method development often involves screening different CSPs and mobile phase compositions to find the best conditions for resolving the enantiomeric pair. sigmaaldrich.comnih.gov The enantiomeric excess (e.e.), which represents the purity of one enantiomer over the other, can then be accurately determined. google.com

For instance, a chiral HPLC method was developed for the simultaneous determination of diastereoisomeric and enantiomeric impurities of a tadalafil (B1681874) intermediate, which also contains a benzodioxole moiety. nih.gov This method employed an Ultron ES-OVM chiral column and a gradient elution with acetonitrile and water. nih.gov

Table 3: Parameters for Chiral HPLC Separation of a Tadalafil Intermediate

| Parameter | Value |

| Column | Ultron ES-OVM chiral column (150 mm × 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | Acetonitrile nih.gov |

| Mobile Phase B | Water nih.gov |

| Flow Rate | 1 mL/min nih.gov |

| Column Temperature | 30°C nih.gov |

| Detection Wavelength | 220 nm nih.gov |

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds and for confirming the identity of known substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. mdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used.

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. For a compound like this compound, specific signals would be expected for the protons on the piperidine ring, the benzodioxole moiety, and the methylene (B1212753) bridge connecting them.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., aromatic, aliphatic, attached to an oxygen atom).

NMR data is crucial for the unambiguous structural confirmation of benzodioxole-piperidine derivatives. For example, the ¹H NMR spectrum of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2,2-dimethyltetrahydro-2H-pyran-4-amine in DMSO-d6 shows distinct peaks corresponding to the different protons in the molecule. spectrabase.com Similarly, ¹H and ¹³C NMR data have been used to characterize benzoylpiperidine derivatives. unipi.it

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of benzodioxole-piperidine compounds. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely utilized.

For compounds structurally similar to this compound, such as piperine (1-(5-[1,3-benzodioxol-5-yl]-1-oxo-2,4-pentadienyl)piperidine), detailed mass spectrometric data is available. Analysis by LC-Electrospray Ionization-Quadrupole-Time of Flight (LC-ESI-QTOF) mass spectrometry in positive ionization mode is common. The protonated molecule [M+H]⁺ is typically observed as the precursor ion. nih.gov

Fragmentation Pattern:

The fragmentation of the benzodioxole-piperidine core often yields characteristic product ions. High-resolution mass spectrometry (HRMS) allows for the determination of elemental compositions of these fragments, aiding in structural confirmation. Key fragmentation pathways often involve the cleavage of the piperidine ring and the bonds connecting it to the benzodioxole moiety.

For instance, in the MS/MS spectrum of a related compound, the following prominent peaks were observed, which can be indicative of the fragmentation of the core structure.

Table 1: Illustrative MS/MS Fragmentation Data for a Benzodioxole-Piperidine Analogue (Piperine) nih.gov

| Precursor m/z | Fragmentation Mode | Collision Energy (%) | Key Fragment Ions (m/z) | Putative Fragment Structure |

| 286.1438 [M+H]⁺ | HCD | 30 | 201.0547 | 1,3-Benzodioxole-5-yl-pentadienyl cation |

| 171.0453 | ||||

| 143.0485 | ||||

| 135.0436 | Benzodioxole cation | |||

| 115.0543 | ||||

| Data derived from a structurally similar compound, piperine, to illustrate potential fragmentation patterns. |

The predicted collision cross-section (CCS) values, which relate to the ion's size and shape, can also be a useful parameter for identification when compared against experimental data or databases. ijper.orgresearchgate.net